(2R)-2-amino-2-pyridin-3-ylacetic acid
CAS No.: 110772-44-6
Cat. No.: VC8207354
Molecular Formula: C7H8N2O2
Molecular Weight: 152.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110772-44-6 |
|---|---|
| Molecular Formula | C7H8N2O2 |
| Molecular Weight | 152.15 g/mol |
| IUPAC Name | (2R)-2-amino-2-pyridin-3-ylacetic acid |
| Standard InChI | InChI=1S/C7H8N2O2/c8-6(7(10)11)5-2-1-3-9-4-5/h1-4,6H,8H2,(H,10,11)/t6-/m1/s1 |
| Standard InChI Key | WJKDJKGHCRHSLB-ZCFIWIBFSA-N |
| Isomeric SMILES | C1=CC(=CN=C1)[C@H](C(=O)O)N |
| SMILES | C1=CC(=CN=C1)C(C(=O)O)N |
| Canonical SMILES | C1=CC(=CN=C1)C(C(=O)O)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure consists of a pyridine ring substituted at the 3-position, linked to an α-amino acetic acid moiety. The chiral center at the α-carbon confers stereochemical specificity, distinguishing it from its (S)-enantiomer. The pyridine ring introduces aromaticity and basicity, with a pKa of approximately 5.6 for the pyridinium ion . The carboxylic acid group () and amino group () contribute to its zwitterionic nature in aqueous solutions .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 110772-44-6 | |
| Molecular Formula | ||
| Molecular Weight | 152.15 g/mol | |
| Exact Mass | 152.059 g/mol | |
| Topological Polar Surface | 76.21 Ų | |
| LogP | 0.87 |
Synthesis and Enantioselective Preparation
Classical Pyridine Synthesis Routes
While direct synthesis methods for (2R)-2-amino-2-(pyridin-3-yl)acetic acid are sparsely documented, analogous pyridine derivatives are synthesized via:
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Chichibabin Reaction: Condensation of acetaldehyde, formaldehyde, and ammonia to form aminopyridines .
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Krohnke Pyridine Synthesis: Alkylation of pyridinium salts with bromomethyl ketones .
Enantioselective Strategies
Enantiomerically pure synthesis may involve:
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Asymmetric Catalysis: Use of chiral Rh(III) catalysts for C–H functionalization, as demonstrated in the synthesis of 3-fluoropyridines .
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Dynamic Kinetic Resolution: Enzymatic or chemical resolution of racemic mixtures using chiral auxiliaries.
Table 2: Representative Synthetic Methods for Pyridine Analogues
| Method | Reactants | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Rh(III)-Catalyzed C–H | α-Fluoro-α,β-unsaturated oximes | Rhodium(III) | 65–78% | |
| Electrophilic Cyclization | N-Propargylic β-enaminones | Iodine/CH₃CN | 82% |
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents (e.g., water: ~2.1 mg/mL at 25°C) due to its aromatic ring and zwitterionic form . Stability studies suggest decomposition above 200°C, with hygroscopic tendencies requiring anhydrous storage .
Spectroscopic Data
Applications in Scientific Research
Medicinal Chemistry
The pyridine moiety serves as a bioisostere for benzene rings, enhancing solubility and binding affinity in drug design. Potential applications include:
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Kinase Inhibitors: Structural mimicry of ATP-binding sites .
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Antimicrobial Agents: Pyridine derivatives exhibit activity against Gram-positive bacteria .
Chiral Building Blocks
The (R)-configuration enables its use in asymmetric synthesis, particularly for peptidomimetics and organocatalysts .
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